molecular formula C14H12BrNO4S B2984776 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid CAS No. 941196-03-8

4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

Cat. No.: B2984776
CAS No.: 941196-03-8
M. Wt: 370.22
InChI Key: MDJTWFKHYMOLDR-UHFFFAOYSA-N
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Description

4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at the 4-position and a methyl(phenyl)sulfamoyl group (-SO₂N(CH₃)Ph) at the 3-position of the aromatic ring. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

4-bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c1-16(11-5-3-2-4-6-11)21(19,20)13-9-10(14(17)18)7-8-12(13)15/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJTWFKHYMOLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid typically involves a multi-step process. One common method includes the bromination of 3-[methyl(phenyl)sulfamoyl]benzoic acid using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, hydrogen gas), solvents (e.g., ethanol, methanol).

Major Products Formed

Scientific Research Applications

4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfamoyl group can form hydrogen bonds with target proteins, while the bromine atom may participate in halogen bonding interactions .

Comparison with Similar Compounds

Structural Analogues with Bromine and Sulfonamide/Sulfamoyl Groups

  • 4-Bromo-3-(dimethylsulfamoyl)benzoic Acid (): This analogue replaces the methyl(phenyl) group with dimethylamine in the sulfamoyl moiety. Computational studies on similar compounds (e.g., 4-bromo-3-(methoxymethoxy)benzoic acid) suggest that electron-withdrawing substituents like sulfamoyl groups lower the HOMO-LUMO gap, enhancing electrophilic reactivity .
  • 4-[(4-Bromophenyl)sulfonyl]benzoic Acid Derivatives () : These compounds feature a sulfonyl (-SO₂-) bridge instead of a sulfamoyl (-SO₂NH-) group. The sulfonyl group increases oxidative stability but reduces hydrogen-bonding capacity, which may diminish interactions with biological targets compared to sulfamoyl-containing analogues.

Biological Activity

4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid is a compound of interest due to its unique chemical structure and potential biological activities. With a molecular formula of C13_{13}H12_{12}BrN1_{1}O3_{3}S and a molecular weight of 370.22 g/mol, this compound features a bromine atom at the 4-position of the benzoic acid ring and a sulfamoyl group attached to a methyl(phenyl) moiety at the 3-position. This distinctive structure may confer various pharmacological properties, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the sulfamoyl group enhances its interaction with biological targets, potentially modulating various biochemical pathways involved in microbial resistance. Preliminary studies suggest that this compound may inhibit the growth of several bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are yet to be fully established.

Microbial Strain MIC (µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD

Anticancer Activity

The anticancer potential of this compound has also been explored, with findings indicating its efficacy against various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that are crucial for tumor growth and proliferation.

Case Study:
In vitro studies have demonstrated that this compound can reduce cell viability in human cancer cell lines, including breast and colon cancer cells. For instance, an IC50_{50} value was observed at approximately 15 µM for MCF-7 breast cancer cells, indicating moderate potency.

Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)15
HCT116 (Colon Cancer)TBD

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The sulfamoyl group allows for hydrogen bonding interactions with target proteins, while the bromine atom may engage in halogen bonding, enhancing the compound's biological efficacy. Such interactions can lead to alterations in enzyme activity and modulation of signaling pathways critical for cellular function.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Key Features
4-Bromo-3-methylphenolSimilar structure but lacks the sulfamoyl group.
3-[Methyl(phenyl)sulfamoyl]benzoic acidSimilar but lacks the bromine atom.
4-Bromo-3-nitrobenzoic acidContains a nitro group instead of the sulfamoyl group.

The combination of the bromine atom and the sulfamoyl group in this compound provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

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